Cas no 1803885-91-7 (2-(3-Chloropropanoyl)-6-methylbenzonitrile)

2-(3-Chloropropanoyl)-6-methylbenzonitrile structure
1803885-91-7 structure
Product Name:2-(3-Chloropropanoyl)-6-methylbenzonitrile
CAS No:1803885-91-7
MF:C11H10ClNO
MW:207.656201839447
CID:5004477
Update Time:2025-07-23

2-(3-Chloropropanoyl)-6-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chloropropanoyl)-6-methylbenzonitrile
    • Inchi: 1S/C11H10ClNO/c1-8-3-2-4-9(10(8)7-13)11(14)5-6-12/h2-4H,5-6H2,1H3
    • InChI Key: CXVYYTJWKIKXME-UHFFFAOYSA-N
    • SMILES: ClCCC(C1C=CC=C(C)C=1C#N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 255
  • XLogP3: 2.2
  • Topological Polar Surface Area: 40.9

2-(3-Chloropropanoyl)-6-methylbenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010010122-250mg
2-(3-Chloropropanoyl)-6-methylbenzonitrile
1803885-91-7 97%
250mg
499.20 USD 2021-07-06
Alichem
A010010122-500mg
2-(3-Chloropropanoyl)-6-methylbenzonitrile
1803885-91-7 97%
500mg
847.60 USD 2021-07-06
Alichem
A010010122-1g
2-(3-Chloropropanoyl)-6-methylbenzonitrile
1803885-91-7 97%
1g
1,564.50 USD 2021-07-06

Additional information on 2-(3-Chloropropanoyl)-6-methylbenzonitrile

Research Brief on 2-(3-Chloropropanoyl)-6-methylbenzonitrile (CAS: 1803885-91-7): Recent Advances and Applications

2-(3-Chloropropanoyl)-6-methylbenzonitrile (CAS: 1803885-91-7) is a specialized chemical intermediate that has garnered significant attention in recent pharmaceutical and agrochemical research due to its versatile reactivity profile. This compound serves as a critical building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and heterocyclic compounds. Recent studies have highlighted its utility in medicinal chemistry, where its unique structural features enable the construction of complex molecular architectures with potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized 2-(3-Chloropropanoyl)-6-methylbenzonitrile as a key intermediate to develop a series of potent and selective BTK inhibitors with improved pharmacokinetic properties. The study reported IC50 values in the low nanomolar range for several derivatives, suggesting promising applications in autoimmune diseases and B-cell malignancies.

In the field of agrochemicals, recent patent applications (WO2023052431, 2023) have disclosed the use of 1803885-91-7 in the development of new fungicidal compounds. The chloropropanoyl moiety in particular has been shown to enhance the bioactivity of these molecules against various plant pathogens. Structure-activity relationship studies indicate that modifications at the benzonitrile position can significantly influence both the spectrum of activity and environmental persistence of the resulting agrochemicals.

Analytical characterization of 2-(3-Chloropropanoyl)-6-methylbenzonitrile has been advanced through recent developments in spectroscopic techniques. A 2024 study in Analytical Chemistry presented a comprehensive NMR and mass spectrometry analysis protocol that enables precise quality control of this compound during pharmaceutical manufacturing processes. This is particularly important given the compound's sensitivity to moisture and tendency to degrade under acidic conditions.

The safety profile of 1803885-91-7 has been recently evaluated in a series of toxicological studies. Research published in Regulatory Toxicology and Pharmacology (2023) established preliminary occupational exposure limits and provided guidance for safe handling procedures. These studies emphasize the need for proper personal protective equipment when working with this compound, particularly due to its potential skin and eye irritation properties.

Looking forward, several research groups are exploring the potential of 2-(3-Chloropropanoyl)-6-methylbenzonitrile in novel drug discovery platforms. Its compatibility with modern synthetic methodologies, including flow chemistry and automated synthesis platforms, positions it as a valuable asset in high-throughput drug discovery efforts. Current challenges in the field include improving the scalability of its synthesis and developing more stable derivatives for certain applications.

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